N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-Butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative designed as a nucleating agent for biodegradable polyesters such as polyhydroxybutyrate (PHB). Its molecular architecture features a butyl group (N1-substituent) and a 3-tosyl-1,3-oxazinan-2-ylmethyl group (N2-substituent), which influence its miscibility, phase separation behavior, and hydrogen-bond-driven self-assembly in polymer melts . These structural attributes enable it to act as a heterogeneous nucleating agent by reducing the nucleation barrier of PHB, thereby accelerating crystallization rates and improving mechanical properties .
Properties
IUPAC Name |
N-butyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-3-4-10-19-17(22)18(23)20-13-16-21(11-5-12-26-16)27(24,25)15-8-6-14(2)7-9-15/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMMMUVWOOQIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves the reaction of butylamine with an oxalamide derivative. The tosyl group is introduced to enhance the stability and reactivity of the oxazinan ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Oxalamide-Based Nucleating Agents
The 2015 study by Ma et al. investigated two oxalamide compounds (1 and 2) with tailored molecular designs (Table 1).
Table 1: Structural and Functional Comparison of Oxalamide Compounds
- Spacer Length: The shorter spacer in compound 2 promotes earlier phase separation during cooling, aligning with PHB’s crystallization window . Nucleation Efficiency: Compound 2 achieves industrial-grade efficiency at 60°C/min cooling rates, whereas traditional oxalamides (e.g., compound 1) require slower rates .
Comparison with Non-Oxalamide Nucleating Agents
Table 2: Performance of Traditional Nucleating Agents vs. Oxalamides
- Advantages of Oxalamides :
- Miscibility : Unlike boron nitride or cyanuric acid, oxalamides dissolve homogeneously in PHB melts, ensuring uniform nucleation .
- Processing Flexibility : Compound 2’s efficiency at 60°C/min cooling meets industrial demands, whereas traditional agents fail under rapid processing .
- Thermal Control : The melting/phase separation temperatures of oxalamides are tunable via spacer and end-group modifications .
Mechanism of Action
- Self-Assembly : Hydrogen bonding between oxalamide groups drives β-sheet-like stacking, creating nucleation sites. This process is evident in compound 1’s solid-state NMR spectra, which show conformational changes during heating .
- Phase Separation : Optimal nucleating agents (e.g., compound 2) phase-separate just below PHB’s equilibrium melting temperature, reducing nucleation barriers .
- Impact of Substituents : The tosyl-oxazinan-methyl group in the target compound may enhance steric stability, while the butyl group improves solubility in hydrophobic polymer matrices .
Biological Activity
N1-butyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound characterized by its unique oxazinan structure and the presence of a tosyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Preparation of the Oxazinan Ring : The initial step involves the reaction of butylamine with an oxalamide derivative.
- Introduction of the Tosyl Group : The tosyl group is introduced to enhance the stability and reactivity of the oxazinan ring.
- Reaction Conditions : The reactions are generally carried out in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions to prevent oxidation.
The overall process requires careful control of reaction parameters to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds with similar oxazinan structures against various cancer cell lines. For instance, compounds derived from 1,3-oxazinan frameworks have shown significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cell lines (MCF-7) with IC50 values ranging from 4.47 to 52.8 μM .
Table 1: Cytotoxic Activity of Oxazinan Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition and G2/M arrest |
| 5c | MCF-7 | 20.0 | Induces apoptosis |
| 5g | MCF-7/MX | 52.8 | Inhibits tubulin polymerization |
The mechanism by which these compounds exert their effects often involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is believed to involve several key interactions:
- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Cell Cycle Arrest : Flow cytometric analyses reveal that these compounds can induce G2/M phase arrest in cancer cells, preventing further cell division .
- Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with specific amino acid residues in the tubulin structure, providing insights into its binding affinity and potential efficacy as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of oxazinan derivatives in preclinical models:
- Study on Antitumor Activity : A series of oxazinonaphthalene derivatives demonstrated significant cytotoxicity against resistant cancer cell lines, showcasing the potential for developing new therapeutic agents based on oxazinan structures .
- Antiviral Activity Investigation : Another study explored compounds containing oxazine rings for antiviral properties against Tobacco Mosaic Virus (TMV), revealing moderate-to-excellent activities compared to standard antiviral agents . This indicates a broader biological relevance beyond anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
